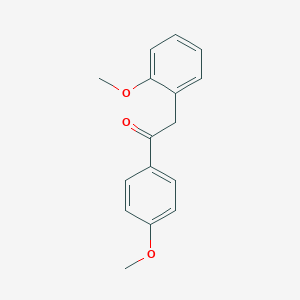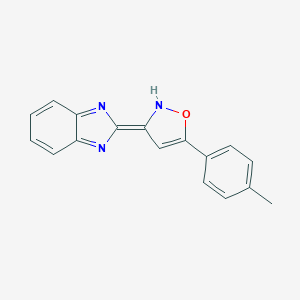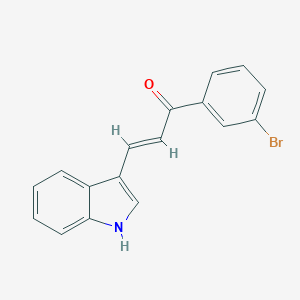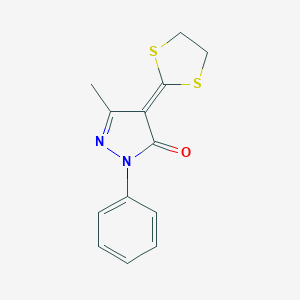
2-(2-Methoxyphenyl)-1-(4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)-1-(4-methoxyphenyl)ethanone, also known as methoxyketamine, is a novel dissociative anesthetic drug that has gained attention in recent years due to its potential for use in scientific research. Methoxyketamine is structurally similar to ketamine, a well-known anesthetic drug, but with a methoxy group added to the 2-position of the phenyl ring. This modification is believed to alter the drug's pharmacological properties, leading to unique effects and potential applications.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Methoxyphenyl)-1-(4-methoxyphenyl)ethanoneine is not fully understood, but it is believed to act primarily as an NMDA receptor antagonist, similar to ketamine. This results in the drug's dissociative and analgesic effects, as well as potential antidepressant effects through modulation of glutamate signaling.
Biochemical and physiological effects:
Methoxyketamine has been shown to have a variety of biochemical and physiological effects in animal models. These include alterations in neurotransmitter levels, changes in gene expression, and modulation of inflammatory and immune responses. The drug has also been shown to have neuroprotective effects in certain contexts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methoxyketamine has several advantages for use in scientific research. Its unique pharmacological properties make it a valuable tool for studying the NMDA receptor and glutamate signaling pathways. The drug's longer duration of action and potentially reduced psychotomimetic effects may also make it a more practical alternative to ketamine for certain experiments. However, limitations include the need for careful dosing and potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on 2-(2-Methoxyphenyl)-1-(4-methoxyphenyl)ethanoneine. These include further investigation into the drug's antidepressant effects, potential applications in the treatment of chronic pain, and exploration of the drug's neuroprotective effects in various contexts. Additionally, further studies on the drug's pharmacokinetics and toxicity are needed to fully understand its potential for use in scientific research.
Métodos De Síntesis
Methoxyketamine can be synthesized through a multi-step process involving the reaction of 2-methoxyphenylacetonitrile with 4-methoxybenzylmagnesium bromide, followed by reduction and subsequent reaction with acetic anhydride. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques.
Aplicaciones Científicas De Investigación
Methoxyketamine has been identified as a potential tool for scientific research due to its unique pharmacological properties. The drug has been shown to have dissociative and analgesic effects, similar to ketamine, but with a longer duration of action and potentially less psychotomimetic effects. Methoxyketamine has also been shown to have antidepressant effects in animal models, suggesting potential applications in the treatment of depression.
Propiedades
Fórmula molecular |
C16H16O3 |
|---|---|
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O3/c1-18-14-9-7-12(8-10-14)15(17)11-13-5-3-4-6-16(13)19-2/h3-10H,11H2,1-2H3 |
Clave InChI |
ZLCMGPBQANMSDD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2OC |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)
![3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246473.png)



![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)

![Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246501.png)
![5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine](/img/structure/B246503.png)
![6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246506.png)
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone](/img/structure/B246508.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B246510.png)